molecular formula C24H31N3O5S B10856993 Alox15-IN-1

Alox15-IN-1

Cat. No.: B10856993
M. Wt: 473.6 g/mol
InChI Key: OMEJTIUQCWVECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALOX15-IN-1 is a potent inhibitor of the linoleate oxygenase activity of rabbit and human arachidonate 15-lipoxygenase (ALOX15). This compound is significant in biochemical research due to its ability to inhibit the enzymatic activity of ALOX15, which plays a crucial role in the metabolism of polyunsaturated fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALOX15-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process includes the optimization of reaction conditions, purification steps, and rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

ALOX15-IN-1 primarily undergoes oxidation reactions due to its interaction with the active site of ALOX15. It can also participate in substitution reactions where functional groups are exchanged to modify its inhibitory properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and organic peroxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity.

Major Products Formed

The major products formed from the reactions involving this compound are typically oxidized derivatives of polyunsaturated fatty acids. These products are crucial for studying the biochemical pathways mediated by ALOX15.

Scientific Research Applications

ALOX15-IN-1 has a wide range of scientific research applications:

Mechanism of Action

ALOX15-IN-1 exerts its effects by binding to the active site of ALOX15, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of polyunsaturated fatty acids into their corresponding hydroperoxy derivatives, which are involved in various physiological and pathological processes . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    ALOX15B-IN-1: Another inhibitor targeting a different isoform of arachidonate 15-lipoxygenase.

    ALOX12-IN-1: Inhibits arachidonate 12-lipoxygenase, another member of the lipoxygenase family.

    ALOX5-IN-1: Targets arachidonate 5-lipoxygenase, which is involved in leukotriene synthesis.

Uniqueness

ALOX15-IN-1 is unique due to its high specificity and potency in inhibiting ALOX15 compared to other similar compounds. This specificity makes it a valuable tool in biochemical research for studying the distinct roles of ALOX15 in various biological processes .

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

octyl N-[[5-(1H-indol-2-yl)-2-methoxyphenyl]sulfamoyl]carbamate

InChI

InChI=1S/C24H31N3O5S/c1-3-4-5-6-7-10-15-32-24(28)27-33(29,30)26-22-17-19(13-14-23(22)31-2)21-16-18-11-8-9-12-20(18)25-21/h8-9,11-14,16-17,25-26H,3-7,10,15H2,1-2H3,(H,27,28)

InChI Key

OMEJTIUQCWVECC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NS(=O)(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC

Origin of Product

United States

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